molecular formula C14H13BrN2OS B2438281 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr CAS No. 1049763-16-7

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr

Cat. No.: B2438281
CAS No.: 1049763-16-7
M. Wt: 337.24
InChI Key: HNNCQPVSWRGZIC-UHFFFAOYSA-N
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Description

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, a naphthalene moiety, and a methoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr typically involves the reaction of 4-methoxy-1-naphthylamine with thioamide under specific conditions. The reaction is often catalyzed by an acid, such as hydrobromic acid, to facilitate the formation of the thiazole ring. The process may involve heating the reactants to a specific temperature to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: 4-(4-Hydroxy-1-naphthyl)-1,3-thiazol-2-ylamine hydrobromide.

    Reduction: Reduced thiazole derivatives.

    Substitution: Brominated or nitrated derivatives of the naphthalene moiety.

Scientific Research Applications

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(4-methoxy-1-naphthyl)-1,3-thiazol-2-amine hydrobromide: .

    N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide: .

Uniqueness

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr is unique due to its specific combination of a thiazole ring and a naphthalene moiety with a methoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS.BrH/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13;/h2-8H,1H3,(H2,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNCQPVSWRGZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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